N-Benzyl (-)-Normacromerine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-2-[benzyl(methyl)amino]-1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZJYLXZURECSA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Natural Occurrence
Elucidation of Precursor Pathways (e.g., Tyrosine, Tyramine)
The biosynthetic pathway of cactus alkaloids, including (-)-Normacromerine (B140795), originates with the amino acid L-tyrosine. wikipedia.org The initial steps of the pathway involve the conversion of tyrosine to other foundational molecules. Research has demonstrated that for phenethylamine (B48288) alkaloids, the pathway generally proceeds through the decarboxylation of tyrosine to produce tyramine (B21549). wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme tyrosine decarboxylase. wikipedia.org
Studies on the cactus Coryphantha macromeris have confirmed that both tyrosine and tyramine serve as precursors in the formation of normacromerine. normalesup.org The metabolic pathway involves catecholamine precursors and their derivatives, which are subsequently modified to yield the final alkaloid structure. nih.gov This establishes a clear lineage from the common amino acid tyrosine to the more complex phenethylamine structure of normacromerine.
Enzymatic Mechanisms and Intermediates in Alkaloid Biogenesis
The biogenesis of (-)-Normacromerine from its primary precursors involves a series of enzymatic modifications. After the formation of foundational catecholamines from tyrosine and tyramine, several key intermediates are formed. It has been shown that the catecholamines epinephrine (B1671497) and norepinephrine (B1679862) are naturally present in Coryphantha macromeris var. runyonii and function as biosynthetic intermediates in the pathway leading to normacromerine. nih.gov
Further research has identified metanephrine, another compound found naturally in the cactus, as an efficient and specific precursor for normacromerine. normalesup.org The structure of normacromerine, which is N-methyl-3,4-dimethoxy-β-hydroxyphenethylamine, indicates that several types of enzymatic reactions are necessary for its synthesis. nih.gov These include:
Hydroxylation: Introduction of hydroxyl (-OH) groups onto the phenethylamine backbone. Cytochrome P450 enzymes are known to catalyze such reactions in the biosynthesis of similar alkaloids. nih.gov
O-methylation: The addition of methyl groups to the hydroxyl groups on the aromatic ring, catalyzed by O-methyltransferases.
N-methylation: The addition of a methyl group to the nitrogen atom of the amine group, a reaction catalyzed by N-methyltransferases. nih.gov
Normacromerine appears to be a terminal product in this metabolic pathway within the cactus, as studies have shown that little of the compound is further metabolized once it has been formed. nih.gov The enzymes involved exhibit high specificity, leading to the production of this particular alkaloid. nih.gov
Isolation and Identification from Botanical Sources (e.g., Coryphantha macromeris)
(-)-Normacromerine has been isolated and identified from several botanical sources, most notably the cactus Coryphantha macromeris and its variety, C. macromeris var. runyonii. nih.govdoctorlib.org In many cases, it is the most abundant phenethylamine alkaloid found within this species. nih.govniph.go.jp Various other species within the Coryphantha genus are also known to produce a range of phenethylamine alkaloids. doctorlib.orgnih.gov
The process of isolating (-)-Normacromerine from plant material typically involves solvent extraction to create a crude alkaloid mixture. This extract is then subjected to chromatographic techniques, such as thin-layer chromatography (TLC), to separate the constituent compounds. nih.gov Following separation, identification is confirmed using various analytical methods, including:
Spectroscopy: Infrared (IR) and Ultraviolet (UV) spectroscopy are used to determine the functional groups and chromophores of the molecule. nih.gov
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure. researchgate.net
Polarimetry: Used to determine the optical rotation and confirm the stereochemistry, such as the (-) or (R) configuration of the molecule. niph.go.jpresearchgate.net
Recent phytochemical analyses of Coryphantha macromeris have identified a large number of compounds, including various phenolic acids, glycosides, and other alkaloids, highlighting the complex chemical profile of the plant. mdpi.commdpi.comnih.gov
Table 1: Alkaloids Identified in Coryphantha Species
| Alkaloid | Species | Reference(s) |
|---|---|---|
| (-)-Normacromerine | Coryphantha macromeris var. runyonii | nih.gov, doctorlib.org |
| Macromerine | Coryphantha macromeris | doctorlib.org, nih.gov |
| Hordenine | Coryphantha vivipara var. arizonica, other Coryphantha spp. | doctorlib.org |
| N-Methyltyramine | Coryphantha spp. | doctorlib.org |
| Tyramine | Coryphantha spp. | doctorlib.org |
| Synephrine | Coryphantha spp. | doctorlib.org |
| Metanephrine | Coryphantha macromeris | nih.gov |
| Coryphanthine | Coryphantha greenwoodii | researchgate.net |
| O-Methylcandicine | Coryphantha greenwoodii | researchgate.net |
Comparative Biosynthetic Analyses with Related Phenethylamines
The biosynthesis of (-)-Normacromerine shares common origins with other cactus alkaloids but is distinguished by its specific enzymatic steps and intermediates. A comparative analysis reveals these distinctions.
vs. Mescaline: Mescaline biosynthesis, extensively studied in Lophophora williamsii (peyote), also starts from tyrosine and proceeds through tyramine and dopamine (B1211576). wikipedia.orgnih.gov However, the pathway to mescaline involves specific hydroxylations and O-methylations at different positions on the aromatic ring and does not include the β-hydroxylation or N-methylation seen in normacromerine formation. nih.gov
vs. Hordenine: Hordenine (N,N-dimethyltyramine) is a structurally simpler phenethylamine found in many cacti. wikipedia.orgdoctorlib.org Its biosynthesis involves the N-methylation of tyramine. wikipedia.org This pathway is a subset of the more complex series of reactions required to produce normacromerine, which requires additional ring substitutions and β-hydroxylation.
vs. Tetrahydroisoquinolines: This class of cactus alkaloids also derives from the phenethylamine pathway. wikipedia.org Their formation involves a critical ring-closing reaction (a Pictet-Spengler reaction) using an intermediate like dopamine, which creates a fundamentally different heterocyclic core structure compared to the linear phenethylamines. wikipedia.org An N-methyltransferase enzyme, which could be involved in normacromerine synthesis, may also function as an early step in the pathway toward some tetrahydroisoquinoline alkaloids. nih.gov
Therefore, the biosynthesis of (-)-Normacromerine represents a distinct branch of phenethylamine metabolism in cacti, characterized by a unique combination of hydroxylation, O-methylation, and N-methylation steps.
Table 2: Comparison of Biosynthetic Features
| Feature | (-)-Normacromerine | Mescaline | Hordenine | Tetrahydroisoquinolines |
|---|---|---|---|---|
| Primary Precursor | Tyrosine | Tyrosine | Tyrosine | Tyrosine |
| Key Intermediate | Tyramine, Epinephrine, Metanephrine | Tyramine, Dopamine | Tyramine | Dopamine |
| β-Hydroxylation | Yes | No | No | No |
| N-Methylation | Yes (Single) | No | Yes (Double) | Varies |
| Ring O-Methylation | Yes (3,4-dimethoxy) | Yes (3,4,5-trimethoxy) | No | Varies |
| Key Reaction | Hydroxylation, Methylation | Hydroxylation, Methylation | N-Methylation | Ring Cyclization |
Compound List
(-)-Normacromerine
N-Benzyl (-)-Normacromerine
Anhalonidine
Anhalonine
Calipamine
Coryphanthine
Dopamine
Epinephrine
Hordenine
Lophophorin
Macromerine
Mescaline
Metanephrine
N-methyltyramine
Norepinephrine
O-Methylcandicine
Pellotine
Synephrine
Tyramine
Tyrosine
Chemical Synthesis Methodologies
Strategies for N-Benzylation of Phenethylamine (B48288) Scaffolds
The introduction of a benzyl (B1604629) group to the nitrogen atom of a phenethylamine core is a key transformation in the synthesis of N-benzyl (-)-normacromerine (B140795). Various methods have been developed to achieve this, with reductive amination being a prominent and widely used approach.
Reductive Amination Approaches
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is frequently employed in the synthesis of N-benzylated phenethylamines. researchgate.netwikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of a phenethylamine with a benzaldehyde (B42025) to form an intermediate imine. wikipedia.orgmasterorganicchemistry.com This imine is then subsequently reduced to the desired secondary amine. masterorganicchemistry.com
For instance, a general procedure involves stirring the phenethylamine hydrochloride salt with the appropriate benzaldehyde in ethanol, followed by the addition of a base like triethylamine (B128534) (Et₃N) to facilitate imine formation. nih.gov Subsequent addition of NaBH₄ completes the reduction to the N-benzylphenethylamine. nih.gov This method's robustness and operational simplicity make it a cornerstone in the synthesis of this class of compounds. researchgate.net
Table 1: Reductive Amination Approaches for N-Benzylation
| Reactants | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenethylamine hydrochloride, Benzaldehyde | Triethylamine (Et₃N), Sodium borohydride (B1222165) (NaBH₄) | Ethanol, Room Temperature | N-Benzylphenethylamine | 46-94% nih.gov |
| 4-Bromo-2,5-dimethoxyphenethylamine, Substituted benzaldehydes | Not specified | Not specified | N-Benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines | Not specified sci-hub.se |
| Phenethylamine, Benzaldehyde | Palladium nanocatalyst | Not specified | N-Benzyl-2-phenylethylamine | 98% acs.org |
Enantioselective Synthesis and Chiral Resolution Techniques
Achieving the specific stereochemistry of (-)-normacromerine is critical. This can be accomplished through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective synthesis aims to directly produce the desired enantiomer. This often involves the use of chiral catalysts or auxiliaries that guide the reaction to form one enantiomer preferentially over the other. nih.govnih.gov For example, asymmetric cross-coupling reactions using dual catalysis systems, such as Ni/photoredox catalysis with chiral ligands, have been developed to synthesize chiral N-benzylic heterocycles with high enantioselectivity. nih.govnih.gov Another approach involves the enantioselective reduction of trifluoromethyl imines using chiral catalysts to produce chiral amines. nih.gov
Chiral resolution , on the other hand, involves the separation of a racemic mixture of enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties, this separation is achieved by converting them into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.orglibretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like crystallization or chromatography. libretexts.orgcrystalpharmatech.com
Commonly used chiral resolving agents for amines are chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The separated diastereomeric salts are then treated to regenerate the individual, enantiomerically pure amines. libretexts.org For example, the resolution of racemic acids can be achieved using naturally occurring chiral bases like brucine (B1667951) or synthetic amines such as 1-phenylethanamine. libretexts.org While effective, a limitation of classical resolution is that the maximum yield for the desired enantiomer is 50%. crystalpharmatech.com
Table 2: Chiral Resolution Techniques
| Racemic Mixture | Resolving Agent | Technique | Outcome |
|---|---|---|---|
| Chiral Amines | Chiral Acids (e.g., (+)-tartaric acid, (-)-mandelic acid) libretexts.org | Formation of diastereomeric salts, followed by separation (e.g., crystallization) libretexts.org | Separation of enantiomers |
| Chiral Acids | Chiral Bases (e.g., brucine, 1-phenylethanamine) libretexts.org | Formation of diastereomeric salts, followed by separation libretexts.org | Separation of enantiomers |
Modern Catalytic Methods (e.g., Electrochemical Oxidation)
Modern synthetic chemistry has introduced novel catalytic methods for N-alkylation that offer advantages in terms of efficiency and environmental impact. One such emerging technique is electrochemical oxidation. This method utilizes electricity as a "reagent-free" oxidant to drive chemical transformations, minimizing waste production. rsc.org
Electrochemical methods have been developed for the direct C-H amidation of benzylic C-H bonds, offering a site-selective way to form C-N bonds under mild conditions. researchgate.net This approach avoids the need for harsh oxidants and can be performed at room temperature. researchgate.net For instance, the electrochemical oxidation of phenols to access para-benzoquinones has been demonstrated as a scalable and versatile protocol that operates without catalysts or chemical oxidizers. rsc.org While not yet specifically detailed for N-benzyl (-)-normacromerine, the principles of electrochemical synthesis hold promise for developing more sustainable routes to this and related compounds.
Other modern catalytic approaches include the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.netmdpi.com This strategy uses alcohols as alkylating agents, which is considered a greener alternative to traditional methods that rely on alkyl halides. mdpi.com This process typically involves a metal catalyst that facilitates the dehydrogenation of the alcohol to an aldehyde, which then undergoes reductive amination with an amine, with the "borrowed" hydrogen being used for the reduction step. mdpi.com Palladium-based catalysts have shown exceptional activity in these reactions. researchgate.net
Stereocontrolled Synthesis of this compound and its Analogues
The stereocontrolled synthesis of this compound and its analogues is a significant challenge that requires precise control over the stereochemistry at the chiral center. mdpi.comnih.gov The development of such synthetic routes is essential for producing enantiomerically pure compounds for detailed pharmacological evaluation.
One strategy involves starting with a chiral precursor that already contains the desired stereocenter. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a key intermediate, has been achieved with high yield and stereoselectivity using a chiral auxiliary, (R)-alpha-methyl phenylethylamine. google.com This approach avoids the need for a separate resolution step later in the synthesis.
Another powerful technique is the enantioselective Heck–Matsuda reaction, which has been used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to create chiral β-aryl-γ-lactams. beilstein-journals.org This palladium-catalyzed reaction, employing a chiral ligand, allows for the creation of a stereocenter with good enantioselectivity. beilstein-journals.org
Furthermore, the synthesis of analogues often involves the variation of substituents on both the phenethylamine and the benzyl rings. These systematic variations are crucial for establishing structure-activity relationships. nih.gov The synthesis of N-benzyl substituted 1,4-imino-l-lyxitols, for example, involved the preparation of a series of compounds with different functional groups on the benzyl moiety to investigate their inhibitory activity against specific enzymes. nih.gov
Development of Efficient Synthetic Routes for Research Applications
The availability of efficient and scalable synthetic routes is paramount for advancing research on this compound and its analogues. beilstein-journals.orgrsc.org An ideal synthetic pathway should be high-yielding, use readily available starting materials, and involve a minimal number of steps. rsc.org
The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is another strategy to enhance efficiency. beilstein-journals.org This approach not only saves time and resources but also minimizes waste generation. For instance, a one-pot synthesis of pioglitazone, a drug containing a six-membered heterocycle, involves a Knoevenagel condensation followed by a reduction step. beilstein-journals.org
The ultimate goal is to develop synthetic strategies that are not only efficient in the laboratory but also amenable to larger-scale production, should a particular compound show promise for further development. google.com
Structure Activity Relationship Sar Studies of N Benzylphenethylamines
Conformational Analysis and Molecular Dynamics in Ligand-Target Interactions
The interaction between a ligand and its biological target is a dynamic process governed by the three-dimensional conformations the ligand can adopt. For N-benzylphenethylamines, understanding the active binding conformation—the specific spatial arrangement of the molecule when it binds to and activates a receptor—is crucial for explaining their high potency.
Molecular dynamics (MD) simulations and the design of conformationally restricted analogues are key tools for mapping this interaction. nih.govderpharmachemica.com Studies on potent N-benzylphenethylamine agonists at the 5-HT2A serotonin (B10506) receptor have proposed a detailed binding model. In this model, the phenethylamine (B48288) portion of the molecule occupies the orthosteric binding site, the same pocket where the endogenous ligand serotonin binds. The N-benzyl group, however, extends into an adjacent hydrophobic tunnel, a region situated between transmembrane helices 4 and 5 of the receptor. chemrxiv.org This dual-site interaction is thought to anchor the ligand securely and contribute to its high affinity and efficacy.
Computational docking and MD simulations of representative N-benzylphenethylamines within the 5-HT2A receptor have revealed specific orientations. For instance, the docked pose of highly potent agonists shows the phenethylamine core and the ortho-methoxy group on the benzyl (B1604629) ring aligning with key pharmacophoric elements in the binding site. nih.govacs.org The flexibility of the N-benzyl group allows it to adopt an optimal conformation within this accessory pocket. nih.gov The ability of the ligand to adopt this specific bound conformation is a critical determinant of its pharmacological activity.
Impact of N-Benzyl Substitution on Receptor Binding Affinity and Functional Activity
One of the most significant findings in the SAR of phenethylamines is the dramatic effect of N-benzyl substitution. Early studies involving N-alkylation with small groups like methyl or ethyl resulted in compounds with significantly reduced activity. nih.gov However, the introduction of a larger N-benzyl moiety was found to substantially increase both binding affinity and functional potency, particularly at 5-HT2A receptors. nih.govnih.goveuropeanreview.org
This enhancement is especially pronounced when the benzyl group itself is substituted, with an ortho-methoxy or ortho-hydroxy group being particularly favorable. europeanreview.orgresearchgate.net For example, the affinity of 2,5-dimethoxy-4-iodophenethylamine (2C-I) for the 5-HT2A receptor increases seven-fold with the addition of an N-(2-methoxybenzyl) substituent. researchgate.net Similarly, adding an N-(2-methoxy)benzyl group to 2,5-dimethoxy-β-phenethylamine (2C-H) increases its binding affinity 190-fold. europeanreview.org This suggests that the benzyl group engages in critical interactions within the receptor, likely involving the hydrophobic tunnel adjacent to the primary binding site. chemrxiv.org
The data below illustrates the significant increase in 5-HT2A receptor affinity when a parent phenethylamine is modified with an N-benzyl group.
| Parent Compound | Parent Ki (nM) at h5-HT2A | N-Benzylated Analogue | Analogue Ki (nM) at h5-HT2A | Fold Increase in Affinity |
|---|---|---|---|---|
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | 6.0 | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | 0.19 | ~32x |
| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 0.62 | N-(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 0.087 | ~7x |
Data sourced from Juncosa et al., 2013. nih.gov
Influence of Substituents on the Phenethylamine Moiety
The substitution pattern on the phenethylamine ring itself is a critical determinant of a compound's pharmacological profile. N-Benzyl (-)-Normacromerine (B140795) is derived from normacromerine, which is 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol. lookchem.comguidechem.comuni.lu This structure features two key elements on the phenethylamine core: a 3,4-dimethoxy substitution pattern on the phenyl ring and a hydroxyl group at the β-carbon position (the carbon adjacent to the phenyl ring).
Extensive SAR studies on phenethylamines have shown that substitutions on the phenyl ring profoundly affect receptor affinity and selectivity. For 5-HT2A receptors, small, nonpolar, or lipophilic substituents at the 4-position, such as halogens or alkyl groups, tend to increase affinity. nih.govbiomolther.org Conversely, substituents that are hydrogen bond donors, such as -OH or -COOH, can decrease affinity by several orders of magnitude. nih.gov The 3,4-dimethoxy pattern of normacromerine is similar to that of the endogenous neurotransmitter dopamine (B1211576), though its interaction with serotonergic receptors is distinct. Molecular docking studies suggest that the methoxy (B1213986) groups can interact with specific serine residues within the 5-HT2A receptor binding pocket. acs.org
The β-hydroxyl group adds another layer of complexity. This feature introduces a chiral center and increases the molecule's polarity. While this can sometimes decrease affinity due to unfavorable interactions upon entering the hydrophobic binding pocket, it can also provide an additional hydrogen bonding point, potentially altering functional activity or selectivity.
Stereochemical Implications in Pharmacological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to pharmacology. Since receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, binding one enantiomer of a chiral drug far more strongly than the other. The designation (-)-Normacromerine indicates that it is a specific, single enantiomer that rotates plane-polarized light in the levorotatory direction.
The β-hydroxyl group in normacromerine creates a stereocenter, which is designated as either (R) or (S) according to the Cahn-Ingold-Prelog convention. libretexts.orglibretexts.org The pharmacological activity of phenethylamines is known to be highly dependent on the absolute configuration at this carbon. For many biogenic amines, such as epinephrine (B1671497) and norepinephrine (B1679862), the (R)-enantiomer is the more pharmacologically active form at adrenergic receptors. nih.gov
In the N-benzylphenethylamine series, stereochemistry is also critically important. Studies on conformationally restricted analogues, where the structure is locked into a specific shape, have shown that different stereoisomers can have vastly different affinities and selectivities for the 5-HT2A receptor. For example, the (S,S)-enantiomer of a rigid N-benzylphenethylamine analogue was found to have high affinity (Ki = 2.5 nM) and 124-fold selectivity for the 5-HT2A receptor over the 5-HT2C subtype, while its (R,R)-enantiomer had dramatically lower affinity. nih.gov This highlights that the precise three-dimensional structure is paramount for optimal receptor interaction. While the specific (R/S) configuration of (-)-Normacromerine is not detailed in the available literature, its defined stereochemistry is undoubtedly a crucial factor in its potential pharmacological potency and selectivity.
| Compound (Constrained Analogue) | Stereoisomer | Ki (nM) at h5-HT2A | 5-HT2A/5-HT2C Selectivity |
|---|---|---|---|
| 2-(4-Bromo-2,5-dimethoxybenzyl)-6-(2-methoxyphenyl)piperidine | (S,S) | 2.5 | 124-fold |
| (R,R) | 1100 | N/A |
Data sourced from Juncosa et al., 2013. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Benzyl (-)-Normacromerine Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. chemrj.org A QSAR model is a mathematical equation that correlates variations in molecular features, known as descriptors, with changes in activity. acs.org For a series of this compound analogues, a QSAR study could provide valuable insights for designing new molecules with optimized potency or selectivity.
The development of a QSAR model involves several key steps:
Data Set Compilation: A series of analogues of this compound would be synthesized and their biological activity (e.g., receptor binding affinity as Ki, or functional potency as EC50) would be measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical model is generated that finds the best correlation between a subset of the calculated descriptors and the observed biological activity. derpharmachemica.com
Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process) to ensure its robustness and applicability to new, untested compounds. researchgate.net
For N-benzylphenethylamine analogues, relevant descriptors would likely fall into several categories, as shown in the table below. The resulting QSAR equation could help identify the key molecular properties that drive receptor affinity, guiding the synthesis of more effective compounds.
| Descriptor Category | Example Descriptors | Potential Relevance |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describes the potential for electrostatic or charge-transfer interactions with receptor residues. |
| Steric / Topological | Molecular weight, Molecular volume, Shape indices (e.g., Kappa indices) | Relates to how the molecule's size and shape fit within the receptor's binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient), Molar refractivity | Quantifies the molecule's lipophilicity, which is crucial for crossing cell membranes and for hydrophobic interactions within the binding site. |
| Hydrogen Bonding | Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA) | Indicates the potential for forming specific hydrogen bonds with the receptor, a key component of binding affinity. |
Pharmacological Characterization and Mechanistic Investigations Preclinical and in Vitro
Receptor Binding and Functional Activity Assays
The addition of an N-benzyl group to phenethylamine (B48288) and tryptamine (B22526) structures is known to significantly influence their binding affinity and functional activity at various receptors, particularly within the serotonin (B10506) system. nih.govnih.gov
Serotonin Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2C)
Research into N-benzylated phenethylamines demonstrates that this structural modification often confers a substantial increase in binding affinity and functional potency at 5-HT2A and 5-HT2C receptors. nih.govnih.gov For many phenethylamine derivatives, N-benzyl substitution can lead to subnanomolar binding affinities. nih.gov For instance, studies on N-benzyltryptamines, a related class, show affinities for the 5-HT2A receptor in the nanomolar range. wikipedia.org
Functional assays, such as those measuring calcium mobilization or phosphoinositide (PI) hydrolysis, confirm that N-benzyl phenethylamines are often potent and highly efficacious agonists at the 5-HT2A receptor. nih.govplos.org While many compounds in this class show activity at both 5-HT2A and 5-HT2C receptors, the selectivity can vary. nih.gov Some N-benzyltryptamines have been found to be full agonists at the 5-HT2C receptor while displaying lower efficacy at the 5-HT2A subtype. nih.gov The intrinsic activity for N-benzyl phenethylamines is frequently high, often above 70% for both 5-HT2A and 5-HT2C receptors. nih.gov
Table 1: Serotonin Receptor Interactions of Related N-Benzyl Compounds
| Compound Class | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy (Emax) | Source |
|---|---|---|---|---|---|
| N-Benzyl Phenethylamines | 5-HT2A | Subnanomolar to low nanomolar range | As low as 0.074 nM | Often >70% | nih.gov |
| N-Benzyl Phenethylamines | 5-HT2C | Low nanomolar range | Variable | Often >70% | nih.gov |
| N-Benzyltryptamine | 5-HT2A | 245 nM | 162 nM | 62% | wikipedia.org |
| N-Benzyltryptamine | 5-HT2C | 186 nM | 50 nM | 121% | wikipedia.org |
Modulations of Other Neurotransmitter Receptors
The N-benzyl substitution can enhance selectivity for 5-HT2 receptor subtypes over other neuroreceptors. nih.govnih.gov Broader screening of N-benzyl phenethylamines has indicated a high degree of selectivity for the 5-HT2 subtypes compared to a wide array of other targets. nih.gov This suggests that while interactions with other neurotransmitter systems like dopamine (B1211576) or adrenergic receptors are possible, they are generally less pronounced than the effects on the serotonin system. The primary effect of a neurotransmitter—whether excitatory, inhibitory, or modulatory—is determined by the receptor to which it binds. wikipedia.org
Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases)
The N-benzyl moiety is a structural feature present in various enzyme inhibitors, suggesting that N-Benzyl (-)-Normacromerine (B140795) could potentially interact with certain enzymatic targets.
Cholinesterases The N-benzyl group is found in a number of compounds designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. ut.ac.irnih.gov For example, a series of coumarin-based N-benzyl pyridinium (B92312) derivatives were synthesized and evaluated for cholinesterase inhibitory activity, with some compounds showing potent inhibition with IC50 values in the sub-micromolar range for AChE. ut.ac.ir Similarly, N-benzyl piperidine (B6355638) derivatives have been explored as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov These studies highlight the potential for N-benzyl containing structures to interact with the active sites of cholinesterases. ut.ac.irnih.gov
Kinases Protein kinases are another class of enzymes that can be targeted by N-benzyl compounds. sigmaaldrich.com For instance, N-benzoyl-staurosporine is a known broad-spectrum kinase inhibitor. sigmaaldrich.comresearchgate.net More specifically, novel N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, a key regulator of mitosis. nih.gov Other research has focused on N-benzylated carboxamides as inhibitors of the Clk and Dyrk kinase families. nih.gov These findings indicate that the N-benzyl scaffold is compatible with binding to and inhibiting various protein kinases.
Table 2: Inhibitory Activities of Various N-Benzyl Compounds on Enzymes
| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| Coumarin-based N-benzyl pyridinium derivative (5l) | AChE | 0.247 µM | ut.ac.ir |
| Coumarin-based N-benzyl pyridinium derivative (5l) | BuChE | 1.68 µM | ut.ac.ir |
| N-benzyl piperidine derivative (28) | AChE | 0.41 µM | nih.gov |
| N-benzylbenzamide derivative (6h) | Aurora Kinase A | 6.50 µM | nih.gov |
| N-Benzoyl-staurosporine | PKCα | 22 nM | sigmaaldrich.com |
Cellular and Subcellular Mechanisms of Action
Analysis of Intracellular Signal Transduction Pathways
The interaction of a ligand with a G protein-coupled receptor (GPCR), such as the 5-HT2A receptor, initiates a cascade of intracellular events. nih.govwikipedia.org For 5-HT2A and 5-HT2C receptors, which are coupled to Gq/G11 proteins, agonist binding typically stimulates phospholipase C. nih.govwikipedia.org This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This signaling pathway ultimately leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), modulating a wide range of cellular functions. nih.gov Functional assays for N-benzyl phenethylamines often measure the mobilization of intracellular Ca2+ or PI hydrolysis as a direct readout of this signal transduction pathway activation. nih.govnih.gov
Characterization of Ligand-Target Binding Kinetics (e.g., KD values)
The equilibrium dissociation constant (KD) is a fundamental measure of the affinity of a ligand for its receptor, representing the concentration of ligand required to occupy 50% of the receptors at equilibrium. excelleratebio.com It is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon). excelleratebio.com For N-benzyl phenethylamine analogues, binding affinity studies at 5-HT2A and 5-HT2C receptors have yielded pKi values (the negative logarithm of the Ki, an inhibition constant analogous to KD) often above 9, which corresponds to subnanomolar affinities. nih.gov The determination of these values is crucial for understanding the potency of a compound. Techniques like radioligand displacement assays are commonly used to determine the Ki, while methods such as surface plasmon resonance (SPR) can provide more detailed kinetic data, including kon and koff rates. nih.govharvard.edu
In Vitro Biological Efficacy Assessments (e.g., Antiproliferative Activity in Cancer Cell Lines)
The evaluation of N-benzyl derivatives of various chemical scaffolds has been a subject of significant interest in preclinical cancer research. While specific data on the antiproliferative activity of N-Benzyl (-)-Normacromerine is not extensively detailed in the public domain, studies on structurally related N-benzyl compounds provide insight into the potential anticancer effects of this chemical moiety. The N-benzyl group is often incorporated into different molecular frameworks to explore its influence on biological activity.
Research into N-benzyl substituted compounds has demonstrated notable antiproliferative effects across a range of human cancer cell lines. For instance, a series of Schiff bases featuring an N-benzylideneaniline (NBA) nucleus showed antiproliferative effects to varying degrees against human small lung (A549) and cervical (HeLa) cancer cell lines. nih.gov Similarly, the investigation of N-benzyl 1,10-phenanthroline (B135089) derivatives revealed significant in vitro anticancer activity against cervical (HeLa), myeloma (NS-1), and breast (MCF-7) cancer cell lines. ugm.ac.id One derivative, (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide, was particularly effective against the NS-1 myeloma cell line. ugm.ac.id
Further studies have explored N-benzylated compounds targeting specific cellular mechanisms. A series of N-benzylated 5-hydroxybenzothiophene-2-carboxamides were developed as inhibitors of Clk/Dyrk kinases, which are implicated in cancer. mdpi.comresearchgate.net Two of these compounds, designated 12 and 17, showed high potency against various cancer cell lines, including colon (HCT-116), bladder (T24), and glioblastoma (U8) cells, while having minimal effect on non-tumor cells. mdpi.comresearchgate.net Mechanistic studies showed that compound 17 induced cell cycle arrest at the G2/M phase and promoted apoptosis in T24 bladder cancer cells. mdpi.comresearchgate.net In another study, N-benzyl-N-methyldecan-1-amine (NBNMA), a phenylamine derivative isolated from garlic, exhibited an antiproliferative effect in human leukemia (U937) cells by inducing G2/M phase cell cycle arrest and apoptosis. nih.gov
The antiproliferative activities of various N-benzyl derivatives are summarized below.
| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC50 or Effect) | Source |
|---|---|---|---|
| N-benzyl-N-methyldecan-1-amine (NBNMA) | U937 (Human Leukemia) | Induces G2/M phase arrest and apoptosis | nih.gov |
| N-Benzylated 5-Hydroxybenzothiophene-2-carboxamide (Compound 17) | T24 (Bladder Cancer) | Induces G2/M phase arrest and apoptosis | mdpi.comresearchgate.net |
| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | HeLa (Cervical Cancer) | IC50: 27.60 ± 2.76 µM | ugm.ac.id |
| NS-1 (Myeloma) | IC50: 6.42 ± 5.53 µM | ugm.ac.id | |
| MCF-7 (Breast Cancer) | IC50: 9.44 ± 2.17 µM | ugm.ac.id | |
| N-benzylideneanilines (NBA) | A549 (Human Small Lung Cancer) | Showed antiproliferative effects | nih.gov |
| HeLa (Cervical Cancer) | Showed antiproliferative effects | nih.gov | |
| Makaluvamine Benzyl (B1604629) Analogs | MCF-7 (Breast Cancer) | IC50: 1.8 - 2.8 µM | nih.gov |
In Vivo Preclinical Models (Non-human) for Pharmacodynamic Evaluation
The transition from in vitro cell-based assays to in vivo preclinical models is a critical step in the development of novel therapeutic agents. In vivo models, typically utilizing rodents, are indispensable for evaluating the pharmacodynamic properties of a compound, which includes its mechanism of action and effects on the body. ipb.pt These models allow researchers to assess a drug's efficacy within a complex biological system, which cannot be fully replicated by in vitro experiments. ipb.pt
Advanced Analytical Characterization Techniques for Research
Spectroscopic Methods for Structural Elucidation and Isomer Differentiation
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and bonding of N-Benzyl (-)-Normacromerine (B140795).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the analysis of N-Benzyl (-)-Normacromerine, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-benzylaniline, shows characteristic signals for the aromatic protons in the regions of δ 7.37-7.26 ppm and δ 7.20-6.61 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group typically appear as a singlet around δ 4.30 ppm. rsc.org For this compound, specific shifts would be influenced by the normacromerine portion of the molecule, but the general regions for the benzyl group protons would be comparable. The integration of these signals provides a ratio of the number of protons in different chemical environments. Spin-spin coupling patterns, which cause peak splitting (e.g., doublets, triplets, multiplets), reveal the connectivity of adjacent protons, helping to piece together the molecular structure. libretexts.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Benzyl anilines
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Ar-H) | 6.61 - 7.37 | 112.4 - 147.7 |
| Methylene Protons (-CH₂-) | ~4.30 | ~47.9 |
Data is based on N-benzylaniline and serves as a reference. rsc.org
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isomer Discrimination
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for differentiating it from its isomers through the analysis of fragmentation patterns.
GC/IT-MS (Gas Chromatography/Ion Trap Mass Spectrometry): In GC-MS analysis, the molecule is first vaporized and separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The fragmentation of N-benzyl substituted compounds often involves cleavage at the C-C bond adjacent to the nitrogen atom. For instance, in N-benzyl substituted isatin (B1672199) derivatives, a characteristic fragment is the N-methyl fragment [RNCH₂]⁺. Similarly, for N-benzylphenethylamines, the primary fragmentation occurs at the benzylic C-N bond, leading to the formation of a stable iminium cation. researchgate.net This characteristic fragmentation is crucial for identifying the N-benzyl moiety.
LC/Q-TOF-MS (Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry): This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass spectrometer. This is particularly useful for analyzing complex mixtures and for obtaining accurate mass measurements, which can help determine the elemental composition of the parent ion and its fragments. nih.gov For this compound, LC/Q-TOF-MS can provide precise mass data, confirming its molecular formula. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can provide detailed structural information and help to distinguish between isomers that might have similar primary mass spectra. nih.gov
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Fragment Type | Description | Potential m/z |
| Molecular Ion [M+H]⁺ | Protonated molecule | Expected Molecular Weight + 1 |
| Iminium Cation | Resulting from cleavage of the C-N bond | Varies based on substitution |
| Benzyl Cation | C₇H₇⁺ | 91 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This provides a "fingerprint" of the functional groups present. For this compound, the FTIR spectrum would exhibit characteristic absorption bands.
Key expected vibrational modes include:
N-H Stretching: For secondary amines, a peak is typically observed in the range of 3300-3500 cm⁻¹. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring stretching vibrations are seen in the 1450-1600 cm⁻¹ region. nist.gov
C-N Stretching: The C-N stretching vibration of aromatic amines is typically found between 1250 and 1360 cm⁻¹. rsc.org
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N (aromatic amine) | Stretching | 1250 - 1360 |
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, and other components in a mixture, as well as for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. jfda-online.com For this compound, a sample is injected into the gas chromatograph, where it is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. mdpi.comnih.gov As the separated components elute from the column, they enter the mass spectrometer for detection and identification.
The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions. The resulting mass spectrum provides definitive identification. GC-MS can be used to assess the purity of a synthesized batch of this compound by detecting any residual starting materials or byproducts. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/DAD)
Liquid chromatography is highly versatile and can be applied to a wider range of compounds than GC, including those that are not volatile or are thermally labile. thermofisher.com In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
For this compound, which is a chiral compound, specialized chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) are necessary for separating its enantiomers. americanpharmaceuticalreview.comresearchgate.net The separation mechanism on a chiral column often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the (+) and (-) enantiomers. mdpi.com
A Diode Array Detector (DAD) can be used in conjunction with LC to obtain UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. Coupling the LC system to a mass spectrometer (LC-MS) provides the highest level of specificity, allowing for the confirmation of the molecular weight of each separated component. nih.govlcms.cz This is particularly valuable for confirming the identity of the enantiomers and for detecting any impurities that may co-elute. nih.govlongdom.org
Chiral Analytical Methodologies for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of chemical research and development, particularly for biologically active molecules like this compound. Since enantiomers can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies and scientific standards demand accurate quantification of the enantiomeric excess (e.e.) of the desired stereoisomer. wikipedia.orghplc.eu Enantiomeric purity, often expressed as enantiomeric excess, is a measure of the purity of a sample containing a chiral substance. masterorganicchemistry.com A variety of advanced analytical techniques are employed to separate and quantify enantiomers, ensuring the stereochemical integrity of the compound. The most prominent and powerful of these methods are high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE), each utilizing a chiral environment to differentiate between the enantiomers. researchgate.netchromatographyonline.comncfinternational.it
High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is the most widely used technique for the separation of enantiomers in pharmaceutical analysis. csfarmacie.cz The method relies on the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers of the analyte. researchgate.net These transient diastereomeric complexes have different energy levels, leading to different retention times on the chromatographic column, and thus, separation. researchgate.net
For a compound like this compound, which contains a secondary amine and aromatic functionalities, polysaccharide-based and Pirkle-type CSPs are highly effective.
Polysaccharide-Based CSPs: These are derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) or ester groups, such as 3,5-dimethylphenylcarbamate or (S)-α-methylbenzylcarbamate. researchgate.netmdpi.com They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes. mdpi.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with acidic or basic additives, is crucial for optimizing selectivity and resolution. researchgate.netnih.gov
Pirkle-Type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. A common example is the Whelk-O 1 phase, which is known for its robustness and wide enantiorecognition capabilities for various classes of molecules. hplc.eu
The development of a chiral HPLC method typically involves screening a set of complementary CSPs with different mobile phases to identify the optimal conditions for separation. Parameters such as mobile phase composition, flow rate, and column temperature can significantly influence retention and resolution. chromatographyonline.com
Table 1: Illustrative HPLC Screening Conditions for Enantiomeric Purity of N-Benzyl-Normacromerine Analogs
| CSP (Column) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | Analyte | Hypothetical t_R1 (min) | Hypothetical t_R2 (min) | Hypothetical Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) + 0.1% Diethylamine (B46881) | 1.0 | 230 | N-Benzyl-α-methylbenzylamine | 8.5 | 10.2 | > 2.0 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80:20) + 0.1% Trifluoroacetic Acid | 1.0 | 230 | N-Benzoyl-amino acid hplc.eu | 12.1 | 14.5 | > 2.5 |
| Amylose tris((S)-α-methylbenzylcarbamate) | Acetonitrile/Water (70:30) | 0.5 | 240 | Chiral Isothiocyanates mdpi.com | 15.3 | 17.8 | > 2.2 |
| Whelk-O 1 (Pirkle-Type) | n-Hexane/Ethanol (70:30) | 1.0 | 254 | Aryl-substituted hydantoins hplc.eu | 9.8 | 11.9 | > 2.8 |
This table presents hypothetical data based on typical separation performance for analogous compounds on the specified chiral stationary phases. Actual results for this compound would require experimental verification.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption. americanpharmaceuticalreview.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. scispace.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC methods are typically much faster than HPLC, with analysis times often under 5 minutes. americanpharmaceuticalreview.comafmps.be
SFC is particularly well-suited for preparative-scale separations due to the ease of removing the CO₂ mobile phase. americanpharmaceuticalreview.com The same polysaccharide-based CSPs used in HPLC are the most common and effective columns for chiral SFC. nih.gov Method development involves screening columns against various co-solvents (typically alcohols like methanol (B129727) or ethanol) and additives (such as diethylamine for basic compounds) to optimize selectivity. americanpharmaceuticalreview.com
Table 2: Representative SFC Screening Conditions for Chiral Amine Separations
| CSP (Column) | Mobile Phase (CO₂/Co-solvent) | Co-solvent Gradient/Isocratic | Additive | Back Pressure (bar) | Temperature (°C) | Hypothetical Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol | 5-40% Gradient over 5 min | 0.2% Diethylamine | 150 | 35 | > 2.0 |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | CO₂/Ethanol | 20% Isocratic | 0.1% Trifluoroacetic Acid | 150 | 40 | > 1.8 |
| Amylose tris((S)-α-methylbenzylcarbamate) | CO₂/Isopropanol | 15% Isocratic | 0.2% Diethylamine | 120 | 30 | > 2.5 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | CO₂/Methanol | 10-50% Gradient over 4 min | 0.1% Ammonium Hydroxide | 150 | 40 | > 2.1 |
This table illustrates typical screening parameters used in SFC for the enantioseparation of chiral compounds similar to this compound. Data is representative and not from direct analysis.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is another high-efficiency separation technique applicable to the enantiomeric purity determination of charged or chargeable species. ncfinternational.it The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov For chiral separations, a chiral selector is added to the BGE. mdpi.com
The most common chiral selectors for CE are cyclodextrins (CDs) and their derivatives (e.g., sulfated or carboxymethylated CDs). mdpi.com The enantiomers of the analyte form transient inclusion complexes with the cyclodextrin (B1172386) cavity. Differences in the stability and/or mobility of these diastereomeric complexes under an applied electric field result in different migration times, enabling their separation. mdpi.com CE offers the advantages of extremely high separation efficiency, very low sample and reagent consumption, and rapid analysis times. ncfinternational.it The pH of the BGE is a critical parameter, as it determines the charge of the analyte and the electroosmotic flow. ncfinternational.it
Table 3: Exemplary Capillary Electrophoresis Conditions for Chiral Alkaloid Separations
| Capillary Dimensions (ID, Length) | Background Electrolyte (BGE) | Chiral Selector & Concentration | Applied Voltage (kV) | Temperature (°C) | Hypothetical Migration Time Difference (Δt_m, min) |
| 50 µm, 48.5 cm | 50 mM Phosphate (B84403) Buffer, pH 2.5 | 15 mM Heptakis(2,3-dimethyl-6-sulfo)-β-CD | +25 | 25 | 1.5 |
| 75 µm, 65.5 cm | 25 mM Phosphate Buffer, pH 3.0 nih.gov | 10 mM Sulfated-γ-CD mdpi.com | +30 | 35 | 2.1 |
| 50 µm, 50 cm | 100 mM Tris-Acetate Buffer, pH 4.0 | 20 mM Hydroxypropyl-β-CD | -20 | 20 | 1.8 |
| 50 µm, 40 cm | 40 mM Citrate Buffer, pH 6.0 | 5 mM Carboxymethyl-β-CD | +25 | 25 | 2.5 |
This table provides examples of CE conditions that are effective for separating enantiomers of benzyltetrahydroisoquinoline alkaloids and other basic compounds, which are structurally related to this compound. Data is illustrative.
Derivatization and Analog Design for Enhanced Research Applications
Synthetic Modifications for Developing Targeted Biological Probes
The development of targeted biological probes from the N-Benzyl (-)-Normacromerine (B140795) structure is crucial for visualizing and quantifying its interactions with biological systems, such as the Trace Amine-Associated Receptor 1 (TAAR1) and various adrenergic and serotonergic receptors. mdpi.comnih.gov These probes are typically designed by attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to a region of the compound that is not critical for receptor binding. nih.gov
Fluorescent Probes: Fluorescent analogs are synthesized by conjugating a fluorophore (e.g., Alexa Fluor 488) to the N-Benzyl (-)-Normacromerine molecule. publish.csiro.au This allows for direct visualization of receptor binding and localization in cells and tissues using techniques like fluorescence microscopy and flow cytometry. mdpi.com For instance, a fluorescent derivative could be used in competitive binding assays against known radioligands to determine binding affinities at specific receptor subtypes, such as the 5-HT₂A receptor. nih.gov The design of these probes requires careful consideration of the linker used to attach the fluorophore to ensure that the pharmacological activity of the parent molecule is not significantly compromised.
Biotinylated Probes: Biotinylation is another common strategy for creating high-affinity probes. nih.gov A biotin molecule is attached to this compound, often via a polyethylene (B3416737) glycol (PEG) linker. publish.csiro.au The resulting biotinylated probe can then be detected using avidin-conjugated enzymes or fluorophores, which bind to biotin with very high specificity. publish.csiro.au This two-step labeling method is highly sensitive and is used in various applications, including affinity purification of receptor proteins and enzyme-linked immunosorbent assays (ELISAs). However, a drawback of this method can be the potential for interference from endogenous biotin, which may require blocking steps. publish.csiro.au
Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), analogs are labeled with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govrsc.org For example, a derivative of this compound could be synthesized with a precursor functional group amenable to radiolabeling. The synthesis of an ¹⁸F-labeled analog, such as [¹⁸F]MFBG, has been shown to be a viable PET ligand for imaging the human norepinephrine (B1679862) transporter (hNET) in vivo. nih.gov These radiotracers enable non-invasive studies of receptor density and occupancy in the living brain, providing invaluable data for neuroscience research.
Table 1: Examples of Biological Probes Based on Phenethylamine (B48288) Analogs
| Probe Type | Reporter Molecule | Linker Example | Detection Method | Research Application |
| Fluorescent Probe | Alexa Fluor 488 | Hexyl chain | Fluorescence Microscopy | Cellular imaging and receptor localization |
| Biotinylated Probe | Biotin | Polyethylene Glycol (PEG) | Avidin-Streptavidin Conjugates | Affinity purification, Western blotting |
| Radiolabeled Probe | Fluorine-18 (¹⁸F) | N/A (direct labeling) | Positron Emission Tomography (PET) | In vivo receptor occupancy studies |
Isotopic Labeling Strategies (e.g., Deuteration) for Mechanistic and Metabolic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to investigate its mechanism of action without significantly altering its chemical properties. This involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
Deuteration for Metabolic Studies: Replacing hydrogen atoms with deuterium at specific, metabolically labile positions can slow down the rate of enzymatic metabolism (the "kinetic isotope effect"). This is particularly useful for studying the role of specific metabolic pathways, such as those mediated by cytochrome P450 enzymes. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolic attack and characterize the resulting metabolites. This information is critical for understanding the compound's pharmacokinetic profile and duration of action.
¹³C and ¹⁵N Labeling for Mechanistic Studies: The incorporation of ¹³C or ¹⁵N allows for detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These techniques can be used to track the compound and its metabolites in biological samples, providing a clear picture of its distribution and biotransformation. For example, ¹³C-labeled this compound could be used in NMR studies to probe its binding orientation within a receptor pocket, offering insights into the specific molecular interactions that govern its pharmacological activity.
Radiolabeling with Tritium (B154650) (³H) or Carbon-14 (B1195169) (¹⁴C): For quantitative analysis in preclinical studies, this compound can be labeled with radioactive isotopes like tritium (³H) or carbon-14 (¹⁴C). These radiolabeled analogs are essential for absorption, distribution, metabolism, and excretion (ADME) studies. They allow for precise measurement of the compound's concentration in various tissues and biological fluids over time, providing comprehensive pharmacokinetic data.
Table 2: Isotopic Labeling Strategies for this compound Research
| Isotope | Labeling Position | Analytical Technique | Research Application |
| Deuterium (²H) | Metabolically active sites (e.g., O-methyl, N-methyl) | Mass Spectrometry (MS) | Studying metabolic stability and identifying metabolites |
| Carbon-13 (¹³C) | Aromatic ring, ethylamine (B1201723) backbone | NMR Spectroscopy, MS | Mechanistic studies, receptor binding analysis |
| Nitrogen-15 (¹⁵N) | Amine group | NMR Spectroscopy, MS | Probing nitrogen metabolism and binding interactions |
| Tritium (³H) / Carbon-14 (¹⁴C) | Stable positions on the molecule | Scintillation Counting, Autoradiography | Quantitative ADME (absorption, distribution, metabolism, excretion) studies |
Design of this compound Prodrugs for Preclinical Evaluation
The design of prodrugs is a well-established strategy in medicinal chemistry to overcome suboptimal physicochemical or pharmacokinetic properties of a parent compound. For this compound, prodrugs could be developed to enhance properties such as oral bioavailability, metabolic stability, or targeted delivery for preclinical research applications. A prodrug is a bioreversible derivative that undergoes enzymatic or chemical transformation in vivo to release the active parent drug.
Ester and Carbonate Prodrugs: The hydroxyl group on the phenethylamine backbone of this compound is a prime target for prodrug derivatization. It can be converted into an ester or carbonate by reacting it with various carboxylic acids or chloroformates. These ester or carbonate prodrugs are generally more lipophilic than the parent compound, which can improve their ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. Once absorbed, they are designed to be rapidly cleaved by endogenous esterase enzymes in the plasma and tissues to release the active this compound.
Phosphate (B84403) Ester Prodrugs: To improve aqueous solubility for certain experimental formulations, a phosphate ester prodrug can be synthesized. The phosphate group significantly increases water solubility and is readily cleaved by alkaline phosphatase enzymes, which are abundant in the body, particularly in the intestine and liver, to regenerate the parent compound.
N-Acyloxyalkoxy Prodrugs: The secondary amine in the this compound structure can also be targeted for prodrug design. For example, an N-acyloxyalkoxy derivative could be synthesized. This type of prodrug is designed to be stable at physiological pH but can undergo enzymatic cleavage to release the active drug. This approach can be used to temporarily mask the basicity of the amine, potentially altering its interaction with transporters or metabolic enzymes during the absorption phase.
The preclinical evaluation of these prodrugs would involve in vitro stability studies in plasma and simulated gastric/intestinal fluids, followed by in vivo pharmacokinetic studies in animal models to confirm their conversion to the parent drug and assess any improvements in bioavailability.
Table 3: Potential Prodrug Strategies for this compound
| Prodrug Type | Modified Functional Group | Cleavage Mechanism | Potential Advantage in Research |
| Ester Prodrug | Hydroxyl (-OH) | Esterase-mediated hydrolysis | Enhanced lipophilicity and membrane permeability |
| Phosphate Ester Prodrug | Hydroxyl (-OH) | Alkaline phosphatase-mediated hydrolysis | Improved aqueous solubility for formulation |
| N-Acyloxyalkoxy Prodrug | Secondary Amine (-NH-) | Enzymatic hydrolysis | Masking of amine basicity, altered absorption profile |
Amphiphilic Derivatives for Self-Assembling Properties and Drug Delivery Research
The creation of amphiphilic derivatives of this compound represents an advanced strategy at the intersection of medicinal chemistry and materials science. Amphiphiles are molecules that possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. In an aqueous environment, these molecules can spontaneously self-assemble into various nanostructures, such as micelles, vesicles, or nanofibers. This property can be harnessed for novel drug delivery systems in a research context.
Design of Amphiphilic this compound: To render this compound amphiphilic, it can be chemically conjugated to a hydrophilic polymer, such as polyethylene glycol (PEG), or a long-chain fatty acid to increase its hydrophobicity.
PEGylation: Attaching a PEG chain to the molecule would create a derivative where the this compound part acts as the hydrophobic block and the PEG chain serves as the hydrophilic block.
Lipidation: Conjugating a lipid tail, such as a palmitoyl (B13399708) or stearoyl chain, to the molecule would significantly increase its hydrophobic character, with the core structure potentially retaining some hydrophilic nature or being paired with another hydrophilic group.
Self-Assembling Nanostructures for Research: Once synthesized, these amphiphilic derivatives can be studied for their ability to form nanostructures in aqueous solutions. For example, PEGylated derivatives might form core-shell micelles, where the hydrophobic this compound cores are shielded from the aqueous environment by the hydrophilic PEG shells. These self-assembled systems could be investigated for their potential to:
Enhance Solubility: Encapsulate the parent this compound or other hydrophobic compounds within the micellar core, increasing their apparent aqueous solubility.
Sustained Release: Provide a depot effect, slowly releasing the active compound from the nanostructure over time, which can be useful for maintaining stable concentrations in in vitro cell culture experiments.
Targeted Delivery Research: In more advanced preclinical models, the surface of these nanostructures could be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the payload to specific cell types or tissues that express the relevant receptors.
The characterization of these self-assembling systems would involve techniques like dynamic light scattering (DLS) to determine particle size and transmission electron microscopy (TEM) to visualize the morphology of the nanostructures.
Future Research Directions and Conceptual Therapeutic Potential Preclinical
Identification and Elucidation of Novel Pharmacological Targets for N-Benzyl (-)-Normacromerine (B140795) and its Analogues
The N-benzylphenethylamine scaffold, to which N-Benzyl (-)-Normacromerine belongs, is known for its interaction with serotonergic receptors. Research has consistently shown that adding an N-benzyl group to phenethylamine (B48288) hallucinogens can markedly increase their binding affinity and potency at the 5-HT2A receptor. nih.gov Specifically, N-benzyl substitution on psychedelic phenethylamines like 2C-B and 2C-I dramatically improves both binding affinity and functional activity. nih.govnih.gov Many of these analogues bind to 5-HT2A and 5-HT2C receptors in the low nanomolar range, with some exhibiting subnanomolar affinities. nih.gov
Future research should aim to precisely characterize the binding profile of this compound itself. While its parent compound, normacromerine, is a known phenethylamine alkaloid, the influence of the N-benzyl group on its receptor interactions is a key area for investigation. normalesup.orglookchem.com Studies on related N-benzylphenethylamines have demonstrated high selectivity for the 5-HT2 receptor subtypes over other neuroreceptors. nih.gov For example, compound 1b in one study was found to be over 400-fold selective for the 5-HT2A receptor in functional assays, while compound 6b showed a 100-fold selectivity in binding assays. nih.gov
Beyond the well-established serotonergic targets, the N-benzyl structural motif is present in molecules designed to inhibit other enzymes, such as cholinesterases. nih.govnih.gov Rational design based on the donepezil (B133215) structure has led to new N-benzyl-piperidine derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease. nih.gov Similarly, N-benzyl benzamide (B126) derivatives have been developed as highly potent and selective BuChE inhibitors. nih.gov Therefore, a crucial direction for future research is to screen this compound and its analogues against a broader panel of targets, including AChE, BuChE, and other monoamine receptors, to uncover potentially novel therapeutic applications.
Table 1: Pharmacological Affinity of Representative N-Benzylphenethylamine Analogues
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity | Reference |
|---|---|---|---|---|---|
| Compound 8b | 5-HT2A | 9.54 (0.29 nM) | - | - | nih.gov |
| Compound 1b | 5-HT2A | - | 9.13 (0.074 nM) | >400-fold vs 5-HT2C | nih.gov |
| Compound 6b | 5-HT2A | - | - | 100-fold vs 5-HT2C | nih.gov |
| Derivative 4a (N-benzyl-piperidine) | AChE | IC50: 2.08 µM | - | Multitarget | nih.gov |
| Derivative 4a (N-benzyl-piperidine) | BuChE | IC50: 7.41 µM | - | Multitarget | nih.gov |
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies
To thoroughly investigate the mechanisms of action of this compound, a multi-tiered approach using advanced preclinical models is essential.
In Vitro Models:
Receptor Binding and Functional Assays: Stably transfected cell lines, such as tsA201 (a transformed HEK293 cell line), are crucial for determining binding affinities (Ki) and functional potencies (EC50) at specific receptor subtypes, like the 5-HT2A and 5-HT2C receptors. nih.gov Inositol (B14025) phosphate (B84403) turnover assays in these cells are a standard method for quantifying Gq-coupled receptor activation. nih.gov
Metabolism Studies: Human liver microsomes (HLMs) provide a robust in vitro system to study Phase I and Phase II metabolism, identifying potential metabolites that may be active themselves. researchgate.netacs.org Pellotine, another Lophophora alkaloid, showed minimal metabolism in human liver microsomes but moderate degradation in mouse liver microsomes, highlighting the importance of using species-specific models. acs.org
Cellular and Neurotoxicity Assays: Cell lines like the human monocyte line THP-1 can be used to assess anti-inflammatory properties. frontiersin.org For neuroprotective potential, PC-12 cells are a common model for evaluating effects against neurotoxic insults. nih.gov
Mechanism of Action Studies: Specialized assays can elucidate specific molecular actions. For instance, studies on N-benzyl-1H-benzimidazol-2-amine derivatives used docking studies with the enzyme arginase to predict a mechanism of action. nih.gov
In Vivo Models:
Metabolism and Pharmacokinetics: The zebrafish (Danio rerio) has emerged as a valuable in vivo model for metabolism studies, complementing in vitro data from liver microsomes. researchgate.net Studies on proscaline (B1283602) and methallylescaline (B12331354) utilized zebrafish to identify numerous metabolites. researchgate.net
Behavioral Pharmacology: Animal models are indispensable for linking molecular activity to physiological or behavioral outcomes. For N-benzylphenethylamines, the head-twitch response (HTR) in rodents is a classic behavioral proxy for 5-HT2A receptor activation. nih.gov
Therapeutic Potential Models: To explore conceptual therapeutic uses, specific disease models are required. For example, N-benzyl-N-methyldecan-1-amine (BMDA) was tested in dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis models in mice to confirm its anti-inflammatory effects in vivo. frontiersin.org Similarly, the cognitive effects of N-benzyl benzamide derivatives were assessed in mice with Aβ-induced cognitive impairment. nih.gov
Table 2: Preclinical Models for the Evaluation of N-Benzylphenethylamines
| Model Type | Specific Model | Purpose | Example Compounds Studied | Reference |
|---|---|---|---|---|
| In Vitro | tsA201/HEK293 Cells | Receptor binding and functional assays (e.g., inositol phosphate turnover) | N-benzyl phenethylamines | nih.gov |
| In Vitro | Human/Mouse Liver Microsomes | Metabolism (Phase I/II) | Pellotine, Proscaline | researchgate.netacs.org |
| In Vitro | PC-12 Cells | Neuroprotection assays | N-benzyl piperidine (B6355638) derivatives | nih.gov |
| In Vitro | THP-1 Cells | Anti-inflammatory activity | N-benzyl-N-methyldecan-1-amine (BMDA) | frontiersin.org |
| In Vivo | Zebrafish (Danio rerio) | Metabolism and metabolite identification | Proscaline, Methallylescaline | researchgate.net |
| In Vivo | Mouse Models (e.g., Arthritis, Colitis) | Therapeutic efficacy (e.g., anti-inflammatory) | N-benzyl-N-methyldecan-1-amine (BMDA) | frontiersin.org |
| In Vivo | Mouse Models (e.g., Aβ-induced impairment) | Therapeutic efficacy (e.g., cognitive enhancement) | N-benzyl benzamide derivatives | nih.gov |
Rational Design and Synthesis of Next-Generation this compound Analogues with Improved Selectivity or Potency
The synthesis of this compound analogues can be guided by established structure-activity relationships (SAR) within the N-benzylphenethylamine class. The primary synthetic route is the reductive amination of a phenethylamine with a corresponding benzaldehyde (B42025). nih.govresearchgate.net
Key principles for rational design include:
N-Benzyl Substitution: While simple N-alkylation of phenethylamines often diminishes activity, N-benzyl substitution can dramatically increase potency. nih.gov Specifically, N-(2-methoxy)benzyl substitution has been shown to significantly improve both binding affinity and functional activity at 5-HT2A receptors. nih.gov
Probing the Benzyl (B1604629) Ring: The substitution pattern on the N-benzyl ring is a critical determinant of affinity and selectivity. nih.gov Research has shown that substituents at the 2'- and 3'-positions are well tolerated and can lead to very potent compounds. nih.gov Probing the 2'-position with various substituents has revealed that small changes can profoundly affect affinity, suggesting this area is crucial for receptor interaction. nih.gov The presence of a polar substituent at the ortho position of the aryl ring may further enhance activity. nih.gov
Achieving Selectivity: While many phenethylamines are non-selective between 5-HT2 subtypes, targeted modifications can confer selectivity. nih.gov For instance, certain N-benzylphenethylamines with a cyano-group have shown high selectivity for the 5-HT2A receptor. researchgate.net
Scaffold Hopping and Hybridization: The N-benzyl moiety can be incorporated into different scaffolds to target various biological systems. Novel NLRP3 inflammasome inhibitors have been designed by creating hybrids of known inhibitors, resulting in an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold. nih.gov This highlights the potential for designing this compound analogues that target systems beyond neuroreceptors. The synthesis of such novel analogues often involves multi-step procedures, including nucleophilic substitution reactions. rsc.org
Contribution to Fundamental Understanding of Neuropharmacology and Alkaloid Biosynthetic Pathways
Research into this compound and its analogues can provide significant insights into two distinct scientific fields.
Neuropharmacology: The systematic synthesis and pharmacological evaluation of this compound analogues contribute to a deeper understanding of the molecular architecture of G-protein coupled receptors, particularly the serotonin (B10506) 5-HT2 family. nih.govnih.gov By correlating specific structural modifications with changes in binding affinity, functional potency, and receptor selectivity, researchers can map the ligand-binding pocket and refine computational models of these receptors. researchgate.net This knowledge is invaluable for the rational design of future therapeutic agents with tailored pharmacological profiles, not only for psychiatric and neurological disorders but also for a range of other conditions mediated by these receptors.
Alkaloid Biosynthesis: The study of normacromerine, the parent compound, contributes to our knowledge of phenethylamine alkaloid biosynthesis in cacti. normalesup.org This pathway generally begins with an amino acid precursor, typically phenylalanine or tyrosine. ontosight.aiontosight.ai Key enzymatic steps include decarboxylation by an aromatic L-amino acid decarboxylase (AADC) to form a phenethylamine backbone, followed by hydroxylations, O-methylations, and N-methylations catalyzed by specific enzymes like cytochrome P450s, O-methyltransferases (OMTs), and N-methyltransferases (NMTs). ontosight.ainih.gov Elucidating the specific enzymes in cacti like Coryphantha macromeris that produce normacromerine would clarify the later steps of this pathway, such as the precise sequence of hydroxylation, methylation, and N-methylation leading from tyramine (B21549) to normacromerine. normalesup.org Understanding these pathways is not only of biochemical interest but also opens possibilities for metabolic engineering in yeast or other organisms to produce these complex molecules. nih.gov
Q & A
Q. What synthetic strategies are recommended for the selective removal of the N-benzyl protecting group in normacromerine derivatives?
The removal of N-benzyl groups often requires catalytic hydrogenation or acidolysis. For example, Pd(OH)₂-catalyzed hydrogenation is commonly used, but challenges arise when competing reducible moieties (e.g., furans) are present, as observed in cross-benzoin reaction intermediates . Alternative methods include Lewis acid-mediated cleavage or photochemical deprotection, depending on the stability of the core structure. A comprehensive review by Zhou et al. (2019) highlights optimized conditions for N-benzyl removal in polyfunctional molecules, emphasizing the importance of steric and electronic factors .
Q. How can researchers validate the stereochemical purity of N-benzyl (-)-normacromerine using analytical techniques?
Chiral HPLC coupled with polarimetric detection is widely used to confirm enantiomeric excess. Gas chromatography-mass spectrometry (GC-MS) with chiral stationary phases (e.g., cyclodextrin derivatives) provides additional resolution for volatile derivatives. For non-volatile analogs, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of the benzyl group relative to other substituents .
Q. What spectroscopic methods are critical for characterizing this compound’s molecular structure?
High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H/¹³C NMR identifies substituent positions and stereochemistry. Infrared (IR) spectroscopy detects key functional groups (e.g., C-N stretching at ~1,250 cm⁻¹). X-ray crystallography is recommended for absolute configuration determination, though it requires high-purity crystals .
Advanced Research Questions
Q. How does the (3-fluoro)benzyloxyphenyl pharmacophore enhance sodium channel slow inactivation in neuronal cells?
Electrophysiological studies in CAD neuronal cells revealed that the (3-fluoro)benzyloxy moiety increases hydrophobic interactions with voltage-gated sodium channels, prolonging slow inactivation. Whole-cell patch-clamp experiments showed a 2.5-fold increase in inactivation time constants compared to non-fluorinated analogs. N-Acetylation further amplified stereoselectivity, suggesting synergistic effects between the benzyl group and adjacent substituents .
Q. What contradictions exist in biosynthetic studies of normacromerine incorporation into macromerine?
Isotopic labeling experiments demonstrated poor incorporation of normacromerine into macromerine, challenging earlier hypotheses of direct cyclization. Competing pathways, such as oxidation to intermediate quinone methides, may divert biosynthesis. Seasonal variations in cactus alkaloid profiles further complicate validation .
Q. How can structural modifications to the N-benzyl group improve selectivity for butyrylcholinesterase (BChE) inhibition in Alzheimer’s disease models?
Subnanomolar BChE inhibitors were achieved by introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para-position of the benzyl ring. Molecular docking revealed enhanced π-π stacking with BChE’s peripheral anionic site. In vitro assays using SH-SY5Y cells showed 100-fold selectivity over acetylcholinesterase (AChE) .
Q. What experimental designs are optimal for assessing this compound’s effects on use-dependent sodium channel block?
Frequency-dependent block is evaluated using repetitive depolarizing pulses (e.g., 10 Hz for 500 ms) in voltage-clamp electrophysiology. Compound efficacy is quantified by comparing steady-state inhibition ratios before and after pulse trains. Co-application with site-specific toxins (e.g., tetrodotoxin) helps identify binding domains .
Q. How should researchers address discrepancies in reported bioactivity data for N-benzyl normacromerine analogs?
Contradictions often arise from variations in assay conditions (e.g., ionic strength, temperature). Standardized protocols, such as the FLIPR Tetra system for calcium flux measurements, improve reproducibility. Meta-analyses of published IC₅₀ values should account for differences in cell lines (e.g., HEK293 vs. CAD neurons) and normalization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
